molecular formula C11H12N2O B1338062 7-Phenyl-3,4-dihydro-1H-1,4-diazepin-5(2H)-one CAS No. 57552-95-1

7-Phenyl-3,4-dihydro-1H-1,4-diazepin-5(2H)-one

Cat. No.: B1338062
CAS No.: 57552-95-1
M. Wt: 188.23 g/mol
InChI Key: QTBKTEDAGWNUEX-UHFFFAOYSA-N
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Description

7-Phenyl-3,4-dihydro-1H-1,4-diazepin-5(2H)-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Studies

The synthesis and structural characterization of diazepinones, including compounds structurally related to 7-Phenyl-3,4-dihydro-1H-1,4-diazepin-5(2H)-one, have been a significant focus of research. For instance, regiospecific synthesis methods have been developed to prepare dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, showcasing the diversity of the diazepinone scaffold. These compounds, including derivatives with fluoro-substituents, have been analyzed using X-ray crystallography to understand their molecular structures, highlighting the nonplanar nature and the torsion introduced by the seven-membered diazepin-2-one moiety. The structural analyses provide insights into the conformational properties and the dynamics of these molecules, including ring inversion barriers and exocyclic bond rotation, which are crucial for understanding their potential biological activities (Núñez Alonso et al., 2020).

Pharmacological Applications

The pharmacological potential of this compound derivatives has been explored, particularly in the context of anticonvulsant and anxiolytic activities. Research into novel diazo-(1,4)-benzodiazepine-2-one derivatives has demonstrated significant protection against seizures induced by electroshock and pentetrazole, suggesting their potential as anticonvulsant agents. These findings underscore the importance of the diazepinone core in developing new therapeutic agents with improved efficacy and safety profiles (Rashida et al., 2010).

New Synthesis Methods

Innovation in synthesis methods for benzodiazepine derivatives, including this compound, is crucial for enhancing their availability and exploring their diverse pharmacological properties. A study presented a new technology for obtaining this compound, demonstrating an industrial-scale synthesis approach. This method focuses on optimizing reaction conditions and exploring efficient pathways for producing benzodiazepine derivatives, which are vital for their application in medicinal chemistry (Lyukshenko et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one is the Checkpoint Kinase Chk1/SB218078 . This kinase plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By targeting this kinase, the compound can potentially influence cell proliferation and survival.

Mode of Action

The compound interacts with its target, the Checkpoint Kinase, by binding into its active site . This interaction can inhibit the kinase’s activity, thereby affecting the cell cycle regulation. The docking outputs reveal moderate Checkpoint Kinase inhibition by the compound .

Result of Action

The primary result of the compound’s action is the potential inhibition of cell proliferation, particularly in cancer cells. By inhibiting the Checkpoint Kinase, the compound disrupts the cell cycle regulation, which can lead to cell death .

Properties

IUPAC Name

7-phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9/h1-5,8,12H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBKTEDAGWNUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511054
Record name 7-Phenyl-1,2,3,4-tetrahydro-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57552-95-1
Record name 7-Phenyl-1,2,3,4-tetrahydro-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 192 g. (1 mol) of ethyl benzoylacetate in mixed xylenes (total volume 400 ml.) was added dropwise over a 1 hour period to a solution of 60 g. (67 ml.; 1 mol) of ethylenediamine in 1 l. of mixed xylenes refluxing under nitrogen. The reaction mixture was then refluxed for an additional hour after which the water was azeotroped off. The solvent was then distilled off over a 2 hour period and the resulting reaction product was allowed to stand at room temperature. The crystalline material formed was isolated by filtration, washed several times with chloroform and dried to obtain the crystalline product (59 g.). m.p. 207°-210° C. Lit. Ried et al., Chem. Ber. 87, 1811-1814 (1954), m.p. 209°-210° C.; Hofmann et al., J. Org. Chem. 27, 3565-3568 (1962), m.p. 206°-209° C.
Quantity
1 mol
Type
reactant
Reaction Step One
[Compound]
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xylenes
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
67 mL
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reactant
Reaction Step Two
[Compound]
Name
xylenes
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

30 g ethylenediamine were added to 96 g ethyl benzoylacetate in 200 ml pyridine and the mixture was boiled under reflux for five hours. Then the pyridine was distilled off and the residue was heated to 180° C. for one hour. After cooling, 500 ml of dichloromethane were added, and the reaction mixture was heated to 40° C. until dissolution occurred. Precipitation with acetone yielded 21.7 g 7-phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-one having a melting point of 206-214° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One

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